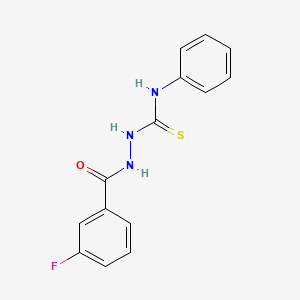

2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(3-fluorobenzoyl)amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3OS/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h1-9H,(H,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVULBZKDTJZIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 3-fluorobenzoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioamide group to an amine.

Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzoyl ring.

Scientific Research Applications

The compound exhibits various biological properties, including:

- Antimicrobial Activity : Several studies have indicated that derivatives of hydrazinecarbothioamide possess notable antimicrobial effects. For instance, thiosemicarbazone derivatives have shown selective inhibition against specific bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : The compound has been investigated for its anticancer potential. Thiosemicarbazone ligands, including derivatives similar to 2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide, have demonstrated significant antiproliferative effects against various cancer cell lines. For example, gallium(III) complexes derived from thiosemicarbazones exhibited enhanced cytotoxicity against leukemic cells while showing low toxicity toward normal cells .

- Inhibition of Monoamine Oxidase (MAO-B) : Recent studies have highlighted the compound's potential as a selective inhibitor of MAO-B, an enzyme implicated in neurodegenerative diseases. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazinecarbothioamide structure can enhance its inhibitory potency .

Case Study 1: Antimicrobial Evaluation

A series of thiosemicarbazone derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain compounds exhibited significant inhibition against Gram-negative bacteria, showcasing their potential as new antimicrobial agents. For instance, one derivative showed an IC50 value significantly lower than that of conventional antibiotics, indicating higher efficacy .

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| A | E. coli | 10 |

| B | S. aureus | 15 |

| C | P. aeruginosa | 12 |

Case Study 2: Anticancer Activity

The anticancer properties of thiosemicarbazone derivatives were evaluated using various cancer cell lines. One study reported that a specific derivative reduced cell viability by over 70% in MDA-MB-231 breast cancer cells at a concentration of 10 µM, demonstrating its potential as an anti-metastatic agent .

| Compound | Cell Line | % Inhibition (10 µM) |

|---|---|---|

| D | MDA-MB-231 | 70 |

| E | PC-3ML | 92 |

| F | HepG2 | 30 |

Synthesis and Characterization

The synthesis of 2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by the introduction of a thiocarbonyl group. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydrazinecarbothioamide moiety may interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Hydrogen-Bonding Patterns :

The fluorobenzoyl derivative shares structural similarities with compounds like 2-{3-Methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}-N-phenylhydrazinecarbothioamide , which exhibits intermolecular N–H⋯S and C–H⋯S interactions, forming dimeric structures with R2<sup>2</sup>(8) and R1<sup>2</sup>(7) motifs . In contrast, (Z)-2-(2-Oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide displays intramolecular hydrogen bonds, creating S(5) ring motifs . The fluorobenzoyl group’s electron-withdrawing nature may enhance molecular stability and influence packing efficiency.- Crystal System and Parameters: Crystallographic data for 2-{3-Methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}-N-phenylhydrazinecarbothioamide (monoclinic, P21/n, Z = 4) differ from (Z)-2-(2-Oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide, which adopts a distinct packing arrangement along the a-axis .

Structure-Activity Relationship (SAR)

- Substituent Effects: Electron-withdrawing groups (e.g., –F, –NO2) enhance stability and bioactivity. For example, 4-chloro-N-phenylphthalimide derivatives are key monomers in polyimide synthesis due to their purity and reactivity .

- Heterocyclic Extensions: Thiadiazole and triazole hybrids (e.g., thiopyrano[2,3-d]thiazoles) show improved anticancer activity, highlighting the importance of heterocyclic fusion .

Biological Activity

2-(3-Fluorobenzoyl)-N-phenylhydrazinecarbothioamide, a thiosemicarbazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including a fluorobenzoyl moiety and a phenylhydrazine backbone, suggest diverse interactions with biological targets.

- IUPAC Name : 2-(3-Fluorobenzoyl)-N-phenylhydrazinecarbothioamide

- Molecular Formula : C13H11FN2OS

- CAS Number : 347910-11-6

Biological Activity Overview

Research indicates that thiosemicarbazones like 2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide exhibit significant biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Inhibition of specific enzymes

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against various strains. Studies have shown that modifications in the thiosemicarbazone structure can enhance antibacterial potency. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring have demonstrated improved activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(3-Fluorobenzoyl)-N-phenylhydrazinecarbothioamide | 7.82 | Bacillus cereus |

| 2-(3-Fluorobenzoyl)-N-phenylhydrazinecarbothioamide | 15.63 | Staphylococcus spp. |

The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions and inhibit metalloproteins, which play crucial roles in cellular processes. The specific mechanism of action for 2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide may involve:

- Enzyme Inhibition : Potential inhibition of enzymes such as monoamine oxidase (MAO) and cathepsin L, which are implicated in various diseases.

- Metal Ion Chelation : Binding to metal ions, disrupting their biological function.

Case Studies and Research Findings

-

Anticancer Activity : A study highlighted the effectiveness of thiosemicarbazone derivatives in inhibiting cancer cell proliferation. In vitro tests showed that certain derivatives exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells.

- Cell Lines Tested : K562 (leukemia), HepG2 (liver cancer)

- Results : IC50 values indicated significant growth inhibition at concentrations below 20 µM.

- Enzyme Inhibition Studies : Molecular docking studies have suggested that 2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide can effectively bind to the active sites of target enzymes, demonstrating potential as a lead compound for further optimization.

Q & A

Q. What are the standard synthetic routes for 2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via condensation reactions between substituted benzoyl hydrazines and phenyl isothiocyanate. Key steps include refluxing in ethanol or methanol under anhydrous conditions . Optimization involves adjusting reaction time (e.g., 4–8 hours), temperature (60–80°C), and stoichiometric ratios (1:1 molar ratio of hydrazide to isothiocyanate). Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring by TLC and FT-IR (C=O at ~1680 cm⁻¹, C=S at ~1180 cm⁻¹) ensures reaction completion .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for validation?

Structural validation requires a multi-technique approach:

- FT-IR : Identifies functional groups (amide C=O, thiocarbonyl C=S, NH stretches at 3200–3300 cm⁻¹) .

- NMR : ¹H NMR confirms aromatic protons (δ 6.7–8.0 ppm), fluorobenzoyl protons (δ 3.1–5.4 ppm for CH₂ groups in substituted derivatives), and NH signals (δ 9–11 ppm) .

- Mass spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What computational methods are used to predict electronic properties and nonlinear optical (NLO) behavior, and how do they align with experimental data?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model molecular geometry, HOMO-LUMO gaps, and hyperpolarizability (β) for NLO applications. Key findings include:

- HOMO-LUMO gaps of 3.5–4.2 eV, indicating charge transfer potential .

- MEP surfaces reveal nucleophilic/electrophilic sites (e.g., thiocarbonyl sulfur as electron-rich) .

- Experimental UV-Vis spectra (λmax ~350 nm) correlate with TD-DFT results, validating electronic transitions . Discrepancies in dipole moments (computational vs. crystallographic) may arise from solvent effects or crystal packing .

Q. How does the fluorobenzoyl substituent influence biological activity, and what structural modifications enhance antimicrobial or anticancer efficacy?

- Antimicrobial activity : The 3-fluorobenzoyl group enhances lipophilicity (log P ~2.8), improving membrane permeability. Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show higher MIC values (e.g., 8–16 µg/mL against S. aureus) .

- Anticancer activity : Substitutions at the phenyl ring (e.g., 4-chloro) increase DNA intercalation (binding constants up to 1.0 × 10⁶ M⁻¹) and cytotoxicity (IC₅₀ ~12 µM against HepG2) .

- SAR : Planarity of the hydrazinecarbothioamide moiety and π-π stacking with DNA base pairs are critical for activity .

Q. What crystallographic challenges arise during structural determination, and how are they resolved using software like SHELX?

Single-crystal X-ray diffraction often reveals E-configurations about the azomethine bond (N-N-C-S torsion angles ~176°) and intramolecular H-bonding (e.g., N3–H3′⋯N1, O2–H2′⋯O1) . SHELXL refines disordered fluorine atoms via PART instructions and restraints. Challenges include:

Q. How do solvent interactions and protonation states affect the compound’s reactivity in catalytic or biological systems?

- Solvent effects : Polar aprotic solvents (DMSO, DMF) stabilize the thione tautomer (C=S), while protic solvents (MeOH) favor thiol tautomers (C-SH) .

- pH-dependent protonation : At physiological pH, the hydrazine NH group (pKa ~7.2) may protonate, enhancing DNA binding via electrostatic interactions .

- Metal coordination : The thiocarbonyl sulfur and hydrazine nitrogen act as bidentate ligands, forming stable complexes with Cu(II)/Zn(II) (log K ~5.2) .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial efficacy: How do experimental variables (e.g., bacterial strains, assay protocols) impact results?

- Strain variability : Gram-positive bacteria (e.g., B. subtilis) often show lower MIC values than Gram-negative (e.g., E. coli) due to outer membrane barriers .

- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion: Inoculum size (10⁵–10⁶ CFU/mL) and incubation time (18–24 hrs) significantly alter MIC readings .

- Positive controls : Inconsistent use of reference drugs (e.g., ciprofloxacin vs. ampicillin) complicates cross-study comparisons .

Q. Divergent computational vs. experimental vibrational spectra: What factors contribute to mismatches in FT-IR/Raman peak assignments?

- Anharmonicity : DFT calculations assume harmonic oscillations, underestimating overtone intensities (e.g., NH stretches at ~3300 cm⁻¹) .

- Solvent interactions : Computational models often neglect solvent-induced shifts (e.g., C=O stretching red-shifted by 10–20 cm⁻¹ in DMSO) .

- Crystal packing : Intermolecular H-bonds in crystalline phases split peaks (e.g., C=S stretch at 1180 cm⁻¹ in solution vs. 1165–1190 cm⁻¹ in solid-state) .

Methodological Recommendations

- Synthesis : Use microwave-assisted protocols (e.g., 100°C, 30 mins) to reduce reaction times and improve yields (up to 95%) .

- Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) .

- Biological assays : Standardize protocols using CLSI guidelines and include cytotoxicity profiling (e.g., MTT assay on HEK-293 cells) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.